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CHROMIUM CARBIDE

First-principles calculation Density functional theory Mechanical properties

Solving the need for a refractory material that maintains structural integrity and wear resistance beyond 1000°C, where WC-Co fails. - Differentiator: Provides high-temperature oxidation resistance up to 1100°C, enabling use in turbine components, boiler tubes, and aerospace parts. - Performance: As a grain growth inhibitor in WC-Co, 0.8 wt.% addition yields a TRS of 3960 MPa with a Vickers hardness of 1620 kg/mm². - Supply: Available as a 99.5% (metals basis) powder in quantities from R&D to bulk, with expert guidance on thermal spray and cermet applications.

Molecular Formula C2H8Cr3
Molecular Weight 188.07 g/mol
CAS No. 12105-81-6
Cat. No. B1143668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHROMIUM CARBIDE
CAS12105-81-6
SynonymsEinecs 235-160-2
Molecular FormulaC2H8Cr3
Molecular Weight188.07 g/mol
Structural Identifiers
SMILESC.C.[Cr].[Cr].[Cr]
InChIInChI=1S/2CH4.3Cr/h2*1H4;;;
InChIKeyQKCQJEFEQXXXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Carbide (Cr₃C₂) CAS 12105-81-6: Technical Baseline for Industrial Procurement and Scientific Evaluation


Chromium carbide (Cr₃C₂, CAS 12105-81-6) is an orthorhombic refractory transition metal carbide ceramic with a melting point of 1890°C, a density of 6.68 g/cm³, and a microhardness of approximately 2700 kg/mm² (∼18.2 GPa theoretical) [1]. Distinguished among binary chromium carbides (including Cr₇C₃ and Cr₂₃C₆) by its optimal structural stability and maximum theoretical hardness, Cr₃C₂ exhibits outstanding high-temperature oxidation resistance up to 1100°C in air, excellent chemical stability against acids and alkalis, and a thermal expansion coefficient of 10.3 × 10⁻⁶ /K . These intrinsic properties underpin its deployment as a primary constituent in thermal spray coatings for wear and corrosion protection, as a grain growth inhibitor in cemented carbides, and as a cermet matrix material for extreme environment components [1].

Why Chromium Carbide (Cr₃C₂) Cannot Be Readily Substituted by Generic Carbides: Performance-Specific Selection Criteria


Substitution of Cr₃C₂ with other carbides or alternative materials is precluded by critical performance discontinuities rather than incremental differences. In thermal spray coating applications, substituting WC-Co for Cr₃C₂-NiCr results in catastrophic oxidative failure above 500°C, whereas Cr₃C₂ maintains structural integrity beyond 1000°C [1]. In cemented carbide grain refinement, substituting VC for Cr₃C₂ yields finer initial grain sizes but at the cost of a substantial reduction in transverse rupture strength—a trade-off that is unacceptable for high-impact tooling applications [2]. Similarly, substituting Cr₂O₃ or hard chromium plating for Cr₃C₂ coatings compromises wear resistance under lubricated sliding conditions and corrosion resistance in mildly erosive environments, respectively [3][4]. These performance cliffs arise from fundamental differences in oxidation mechanism, binder phase chemistry, and tribofilm formation that cannot be mitigated through process parameter adjustments alone. The following evidence items quantify these differentiation dimensions.

Chromium Carbide (Cr₃C₂) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Cr₃C₂ vs. Cr₇C₃ and Cr₂₃C₆: Maximum Theoretical Hardness Among Binary Chromium Carbides

Density functional theory (DFT) calculations demonstrate that among the three stable binary chromium carbides (Cr₇C₃, Cr₃C₂, and Cr₂₃C₆), Cr₃C₂ exhibits the highest theoretical hardness at zero pressure [1]. This superior hardness correlates with the strongest Cr-C covalent bonding, as evidenced by charge density difference analysis, which shows the most pronounced orbital hybridization and the widest pseudo-gap around the Fermi level in Cr₃C₂ [1]. The enhanced covalent character directly translates to superior wear resistance in coating and cermet applications [1].

First-principles calculation Density functional theory Mechanical properties Elastic modulus

Cr₃C₂-Based Cermets vs. WC-Co and Stainless Steel: High-Temperature Oxidation Resistance at 982°C

Comparative thermal exposure testing at 982°C (1800°F) for 5 hours in air revealed a dramatic performance differential between Cr₃C₂-based cermets and alternative materials . Cr₃C₂-based cermet surfaces exhibited only slight darkening after exposure, whereas 18-8 stainless steel experienced significant destructive degradation and WC-6Co cemented carbide underwent complete oxidation . This differential arises from Cr₃C₂'s unique oxidation mechanism, wherein a stable, dense Cr₂O₃ film forms on the surface, effectively passivating the underlying carbide and preventing further oxidative attack [1].

Oxidation resistance High-temperature stability Cermet Thermal exposure

Cr₃C₂ vs. VC and TaC as Grain Growth Inhibitors in Ultrafine WC-Co Cemented Carbides: Transverse Rupture Strength Optimization

In a systematic study of grain growth inhibitors in WC-10 wt.% Co ultrafine cemented carbides, Cr₃C₂, VC, and TaC were evaluated for their effects on WC grain size, morphology, and resulting mechanical properties [1]. The inhibition efficiency followed the order VC > Cr₃C₂ > TaC, with VC producing the finest grain size [1]. However, Cr₃C₂ addition uniquely produced triangular prismatic WC grains and strengthened the Co binder phase, resulting in significantly enhanced transverse rupture strength (TRS) and impact toughness [1]. The sample with 0.8 wt.% Cr₃C₂ achieved a TRS of 3960 MPa—a value that cannot be matched by VC additions, which produce multi-stepped WC grains that compromise TRS and fracture toughness [1]. Composite additions of VC + Cr₃C₂ provided grain refinement superior to VC alone while mitigating the TRS penalty [2].

Grain growth inhibitor Cemented carbide Transverse rupture strength Mechanical properties

Cr₃C₂-NiCr vs. Hard Chromium Plating and WC-Co Coatings: Tribological Performance and Environmental Compliance

Comparative tribological evaluation of HVOF-sprayed Cr₃C₂-NiCr coatings against electrolytic hard chromium (HC) plating demonstrated superior corrosion and wear resistance for the Cr₃C₂-NiCr system [1]. In dry wear sliding tests, surface-treated steels paired with Cr₃C₂-NiCr exhibited the best overall wear resistance compared to WC-Co and Cr₂O₃ counterparts [2]. In erosion-corrosion environments, tungsten carbide coatings outperformed under highly erosive conditions, while chromium carbide coatings were superior under less erosive conditions, indicating application-specific performance optimization opportunities [3]. Critically, Cr₃C₂-NiCr provides this performance without the hexavalent chromium (Cr⁶⁺) emissions associated with hard chrome plating, addressing tightening environmental regulations [1].

Thermal spray coating Wear resistance Hard chromium replacement HVOF

Chromium Carbide (Cr₃C₂) Application Scenarios Derived from Quantitative Differentiation Evidence


High-Temperature Wear-Resistant Thermal Spray Coatings (>600°C Oxidizing Environments)

Cr₃C₂-NiCr coatings applied via HVOF or plasma spraying are indicated for components operating at elevated temperatures where WC-Co coatings undergo rapid oxidative degradation. Based on evidence that WC-Co oxidizes readily at 400-600°C while Cr₃C₂-based materials remain stable beyond 1000°C [1], and that Cr₃C₂ cermets survive 982°C exposure with only superficial darkening while WC-6Co undergoes complete oxidation , Cr₃C₂-NiCr is the material of choice for turbine components, boiler tubes, exhaust systems, and aerospace engine parts. The NiCr binder additionally provides corrosion resistance in mildly erosive environments, where Cr₃C₂ coatings outperform tungsten carbide alternatives [2]. Procurement specifications should require Cr₃C₂ content of 75-80 wt.% with NiCr binder for optimal high-temperature performance balance [1].

Grain Growth Inhibitor for High-Impact Ultrafine WC-Co Cemented Carbide Tooling

Cr₃C₂ at 0.5-0.8 wt.% is the preferred grain growth inhibitor for WC-Co cemented carbides in applications requiring a combination of fine grain size for hardness and high transverse rupture strength for impact resistance—such as mining drill bits, rock cutting tools, and heavy-duty machining inserts. Evidence from the 2020 Metals study shows that 0.8 wt.% Cr₃C₂ addition yields TRS of 3960 MPa with Vickers hardness of 1620 kg/mm² and fracture toughness of 9.94 MPa·m¹/² [1]. While VC provides finer grain size, it produces multi-stepped WC grains that compromise TRS [1]. For applications requiring maximum grain refinement with acceptable toughness, composite VC + Cr₃C₂ additions are recommended based on evidence that this combination provides grain refinement superior to VC alone .

Hard Chromium Plating Replacement in Regulated Industries

HVOF-sprayed Cr₃C₂-NiCr coatings are indicated as a direct replacement for electrolytic hard chromium plating in hydraulic rods, landing gear components, and industrial machinery where hexavalent chromium emissions are regulated under REACH, EPA, or similar frameworks. Comparative studies demonstrate that Cr₃C₂-NiCr provides equivalent or superior wear and corrosion resistance to hard chromium while eliminating Cr⁶⁺ handling and disposal costs [1]. The coating exhibits best wear resistance among ceramic options under both dry and lubricated sliding conditions when paired with surface-treated steels . Procurement decisions should prioritize Cr₃C₂-NiCr for components requiring wear protection with regulatory compliance and for applications involving lubricated sliding where Cr₃C₂-NiCr outperforms WC-Co alternatives .

Oxidation-Resistant Cermet Components for Extreme Thermal Cycling

Cr₃C₂-based cermets fabricated via liquid-phase sintering are indicated for components subjected to repeated thermal cycling in oxidizing atmospheres up to 1100°C, including furnace hardware, thermocouple protection tubes, and molten metal handling equipment. The passivating Cr₂O₃ film that forms on Cr₃C₂ surfaces provides self-limiting oxidation protection [1], unlike WC-based materials which undergo catastrophic oxidation . The thermal expansion coefficient of 10.3 × 10⁻⁶ /K [2] provides reasonable matching with stainless steel substrates, reducing thermal stress-induced spallation in coated components. Recent patent activity demonstrates active industrial development of Cr₃C₂-containing multilayer coating architectures for enhanced thermal shock resistance in extreme environments [3].

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